7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane (a hydrocarbon with two carbon rings) that is often found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bicyclo[2.2.1]heptane core would provide a rigid, three-dimensional structure to the molecule . The presence of the sulfonamide group could potentially allow for hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the bicyclo[2.2.1]heptane core could potentially make the compound more hydrophobic .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Aminolysis : This compound is involved in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, with studies focusing on its epoxidation and aminolysis. The regioselectivity of these transformations has been analyzed using IR and 1H NMR spectroscopy and mass spectrometry (Palchikov, Prid’ma, & Kas’yan, 2014).
Synthesis of Cage-like Amines : Investigations into the synthesis of camphor-10-sulfonic acid amides using derivatives of 7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide have been conducted. These studies include reactions with various amines and analysis of the resulting sulfonamides (Kas’yan et al., 2009).
Physicochemical Properties : Research on the physicochemical properties, Brönsted acidity, and ecotoxicity of imidazolium-based organic salts containing this compound has been carried out. This includes examining the effect of alkyl and aromatic substitution on imidazolium cations (Sardar et al., 2018).
Biological Activity and Applications
Biological Activity Studies : The compound is part of the study on the synthesis of sulfonamide derivatives with potential biological activity. These derivatives are examined for their inhibition of human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Pharmacological Evaluation : A study focused on the design, synthesis, and pharmacological evaluation of novel N-sulfonamide derivatives, including this compound, as potential anticonvulsant agents. This involves testing the compounds in various seizure models in mice (Li et al., 2015).
PET Imaging Investigations : The compound was used in the alkylation of L-368,899 for PET imaging studies to investigate neural oxytocin receptors. This research aims to explore brain penetration and receptor uptake using animal models (Smith et al., 2013).
properties
IUPAC Name |
7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-20(2)16-10-11-21(20,18(24)13-16)28(25,26)23-19-17(9-6-12-22-19)27-14-15-7-4-3-5-8-15/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWDSNRRKEFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.